molecular formula C13H14N2O3S B2970431 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid CAS No. 312614-93-0

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid

Cat. No.: B2970431
CAS No.: 312614-93-0
M. Wt: 278.33
InChI Key: KUIGXJGQENXXEB-UHFFFAOYSA-N
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Description

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid, with the CAS Registry Number 312614-93-0, is a high-purity chemical compound intended for research applications . Its molecular formula is C13H14N2O3S, and it has a molecular weight of 278.33 g/mol . The compound features a benzothiazole ring system, a moiety often explored in medicinal chemistry for its diverse biological activities . Scientific investigations, including patent literature, highlight the research value of this compound and related structures in the context of modulating biological pathways. One key area of research involves the study of pigmentation modulation, where such compounds have been investigated as potential inhibitors of angiotensin-converting enzyme 2 (ACE2) to influence melanin production . This makes it a compound of interest for research into dermatological conditions and skin biology. Furthermore, heterocyclic compounds containing the benzothiazole scaffold are the subject of ongoing research in other fields, including the study of oncological diseases . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a standard in analytical studies. The structural features of the pentanoic acid chain, a five-carbon carboxylic acid also known as valeric acid, contribute to its properties and reactivity . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(1,3-benzothiazol-2-ylamino)-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-11(7-3-4-8-12(17)18)15-13-14-9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIGXJGQENXXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid typically involves the reaction of 2-aminobenzenethiol with a suitable carboxylic acid derivative. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the use of substituted aldehydes in the presence of sodium bisulfite as a catalyst .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step reactions that are optimized for high yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes like decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1), which is involved in the biosynthesis of essential bacterial cell wall components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share a pentanoic acid backbone but differ in substituents, influencing their properties and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Group Key Applications/Properties
5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid 312614-93-0 C₁₃H₁₄N₂O₃S 278.33 Benzothiazole-2-ylcarbamoyl Electronics, green chemistry
5-(Benzyloxycarbonyl)pentanoic acid N/A C₁₃H₁₆O₄ 236.27 Benzyloxycarbonyl Polymer synthesis
5-[(Benzyloxy)carbamoyl]pentanoic acid N/A C₁₄H₁₇NO₅S* ~311.35* Benzyloxy carbamoyl Limited commercial availability
5-(3',4'-Dihydroxyphenyl)valeric acid N/A C₁₁H₁₄O₄* ~210.23* 3,4-Dihydroxyphenyl Potential antioxidant activity

*Note: Molecular formulas and weights for compounds marked with * are inferred from nomenclature due to incomplete data in evidence.

Key Differences and Implications

Substituent Effects on Reactivity
  • 5-(Benzyloxycarbonyl)pentanoic acid lacks heteroatoms in its substituent, making it more hydrophobic and suitable for esterification reactions in polymer chemistry .
Commercial Availability
  • The target compound is available from multiple suppliers (e.g., Chemenu, Chong Da Prostaglandin Fine Chemicals) , whereas 5-[(Benzyloxy)carbamoyl]pentanoic acid has only one supplier listed , limiting accessibility for research.

Biological Activity

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Target Enzyme : The primary target of this compound is the enzyme decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1) . This enzyme plays a crucial role in the arabinan biosynthesis pathway in Mycobacterium tuberculosis.

Mode of Action : The compound inhibits DprE1, leading to the disruption of the cell wall synthesis in M. tuberculosis, which ultimately results in the inhibition of bacterial growth and proliferation.

The biochemical properties of this compound are largely influenced by its benzothiazole core , which is known for its diverse biological activities. Benzothiazole derivatives have been documented to exhibit significant anti-tubercular , anticancer , and anti-inflammatory properties.

Cellular Effects

Research indicates that this compound demonstrates potent anti-proliferative effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against human cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

  • Study : A study evaluating the antimicrobial efficacy of various benzothiazole derivatives found that this compound exhibited notable activity against M. tuberculosis, with an IC50 value indicating effective inhibition of bacterial growth.

Anticancer Activity

  • Case Study : In vitro assays demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 6.26 µM to 10 µM , indicating its potential as an anticancer agent .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Anti-tubercularMycobacterium tuberculosis12.0
Anticancer (MCF-7)Human breast cancer cells6.26
Anticancer (A549)Human lung cancer cells10.0

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with a suitable carboxylic acid derivative, often utilizing advanced techniques such as microwave irradiation to enhance yield and purity.

Q & A

Q. What are the standard synthetic routes for 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid, and how can purity be validated?

The compound can be synthesized via carbodiimide-mediated coupling between benzothiazol-2-amine and pentanoic acid derivatives. For example, ethyl ester intermediates (e.g., ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate) are hydrolyzed under alkaline conditions to yield the carboxylic acid, achieving yields up to 91% . Purity is validated using 1H^1H NMR (e.g., δ 12.02 and 12.18 ppm for acidic protons) and HPLC. Saponification and chromatographic purification are critical to remove unreacted precursors .

Q. How is structural characterization performed for this compound?

1H^1H NMR in DMSO-d6d_6 is used to confirm the benzothiazole and pentanoic acid moieties. Key signals include aromatic protons (δ 7.16–7.35 ppm for benzothiazole), methylene groups (δ 2.22–2.71 ppm), and broad singlet peaks for NH/OH protons (δ 12.02–12.18 ppm) . Mass spectrometry (HRMS) or elemental analysis further validates molecular weight and composition.

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability?

Optimization involves:

  • Catalyst selection : Using HOBt/DCC coupling agents to enhance amide bond formation efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Refluxing esters in ethanol/water (3:1) during hydrolysis minimizes side reactions .
  • Purification : Gradient elution in reverse-phase HPLC (C18 column) resolves closely related impurities .

Q. What strategies address contradictory data in biological activity studies?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions or structural analogs. For example:

  • Radical scavenging assays : Compare reactivity with oxidizing radicals (e.g., \cdotOH, Br2Br_2^{\cdot -}) using pulse radiolysis. Compound 2 in showed superior scavenging due to benzyl vs. phenyl substituents .
  • Dose-response profiling : Test across concentrations (1–100 µM) to identify non-linear effects.
  • Metabolite analysis : LC-MS/MS can detect degradation products that alter activity .

Q. How do computational methods predict the compound’s reactivity and stability?

Density functional theory (DFT) at the M05-2X/6-311+G(d,p) level models radical interactions. For example:

  • Thermodynamic feasibility : Calculations confirm dimer anion formation (4Se–Se bonds) during one-electron oxidation .
  • Transient species : TDDFT predicts λmax values for radical intermediates, aligning with experimental spectra .
  • Solvent effects : SMD continuum models simulate aqueous vs. lipid environments to predict bioavailability .

Q. What are the key considerations for designing analogs with enhanced bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2_2) on the benzothiazole ring increase electrophilicity and radical scavenging .
  • Linker flexibility : Varying pentanoic acid chain length (C3–C6) modulates membrane permeability, as seen in biotin derivatives .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl esters) improve metabolic stability .

Methodological Notes

  • Spectral Data : Always cross-reference NMR shifts with synthetic intermediates (e.g., ethyl esters at δ 1.50–1.56 ppm for CH2_2 groups) to confirm reaction progress .
  • Antioxidant Assays : Use competitive kinetics with ABTS+^+ or DPPH^\cdot to quantify radical scavenging efficiency .
  • Theoretical Models : Validate computational predictions with experimental kinetics (e.g., transient absorption spectroscopy) .

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